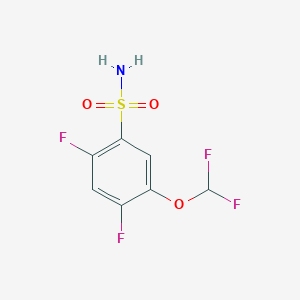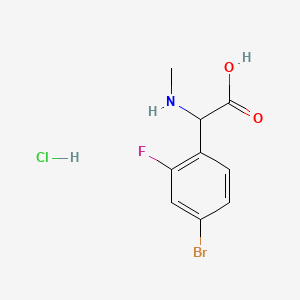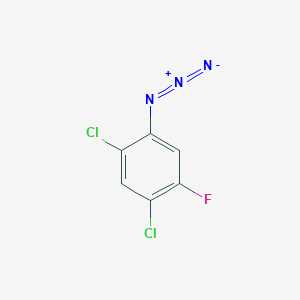![molecular formula C8H14ClF2NO B13475238 3-[(2,2-Difluorocyclopropyl)methyl]oxolan-3-amine hydrochloride](/img/structure/B13475238.png)
3-[(2,2-Difluorocyclopropyl)methyl]oxolan-3-amine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(2,2-Difluorocyclopropyl)methyl]oxolan-3-amine hydrochloride is a chemical compound with the molecular formula C8H14ClF2NO and a molecular weight of 213.6527 . This compound is of interest due to its unique structural features, which include a difluorocyclopropyl group and an oxolan-3-amine moiety. It is used in various scientific research applications, particularly in the fields of chemistry and biology.
Méthodes De Préparation
The synthesis of 3-[(2,2-Difluorocyclopropyl)methyl]oxolan-3-amine hydrochloride involves several steps. One common method includes the reaction of a difluorocyclopropylmethyl halide with an oxolan-3-amine under specific conditions. The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the reaction. The product is then purified through crystallization or chromatography to obtain the hydrochloride salt .
Analyse Des Réactions Chimiques
3-[(2,2-Difluorocyclopropyl)methyl]oxolan-3-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxides.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to yield reduced amine derivatives.
Substitution: Nucleophilic substitution reactions can occur with halides or other nucleophiles, leading to the formation of substituted products
Applications De Recherche Scientifique
3-[(2,2-Difluorocyclopropyl)methyl]oxolan-3-amine hydrochloride is utilized in various scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of neurological disorders.
Industry: It is used in the synthesis of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of 3-[(2,2-Difluorocyclopropyl)methyl]oxolan-3-amine hydrochloride involves its interaction with specific molecular targets. The difluorocyclopropyl group is known to enhance binding affinity to certain enzymes and receptors, thereby modulating their activity. The oxolan-3-amine moiety can interact with various biological pathways, leading to desired therapeutic effects .
Comparaison Avec Des Composés Similaires
3-[(2,2-Difluorocyclopropyl)methyl]oxolan-3-amine hydrochloride can be compared with similar compounds such as:
[(2,2-Difluorocyclopropyl)methyl]amine hydrochloride: This compound has a similar difluorocyclopropyl group but lacks the oxolan-3-amine moiety, making it less versatile in certain applications.
3-(2,2-Difluorocyclopropyl)propan-1-amine hydrochloride: This compound has a similar structure but with a propan-1-amine group instead of oxolan-3-amine, affecting its chemical reactivity and biological activity.
Propriétés
Formule moléculaire |
C8H14ClF2NO |
|---|---|
Poids moléculaire |
213.65 g/mol |
Nom IUPAC |
3-[(2,2-difluorocyclopropyl)methyl]oxolan-3-amine;hydrochloride |
InChI |
InChI=1S/C8H13F2NO.ClH/c9-8(10)4-6(8)3-7(11)1-2-12-5-7;/h6H,1-5,11H2;1H |
Clé InChI |
FUWTYJVAKCREPX-UHFFFAOYSA-N |
SMILES canonique |
C1COCC1(CC2CC2(F)F)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


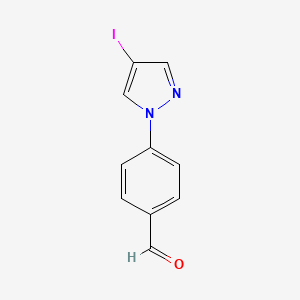
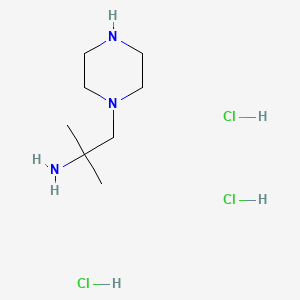
![Methyl({2-oxabicyclo[2.1.1]hexan-1-yl}methyl)amine hydrochloride](/img/structure/B13475175.png)
![4,4,5,5-Tetramethyl-2-[2-(1-methylcyclopropyl)ethenyl]-1,3,2-dioxaborolane](/img/structure/B13475179.png)
![2-Bromo-1-{1-ethyl-2-oxabicyclo[2.1.1]hexan-4-yl}ethan-1-one](/img/structure/B13475203.png)
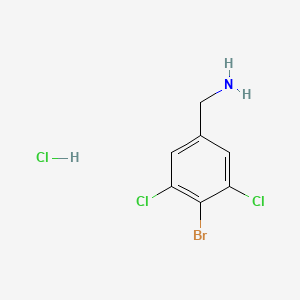



![methyl[(1R)-1-(naphthalen-2-yl)ethyl]amine hydrochloride](/img/structure/B13475222.png)
![1-[(Tert-butoxy)carbonyl]-4-methyl-1,4,5,6-tetrahydropyridine-3-carboxylic acid](/img/structure/B13475223.png)
